1-(Methylthio)-3-pentanone

Description

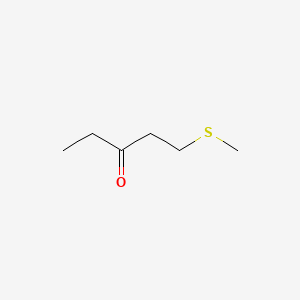

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-6(7)4-5-8-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZZIANNWFYCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334890 | |

| Record name | 1-(Methylthio)-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-69-1 | |

| Record name | 1-(Methylthio)-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066735691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylthio)-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulfanyl)pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(METHYLTHIO)-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D904C7W5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reaction Pathways of 1 Methylthio 3 Pentanone

Methodologies for the Chemical Synthesis of 1-(Methylthio)-3-pentanone and Analogues

The synthesis of this compound and its analogues generally involves the formation of a carbon-sulfur bond adjacent to a carbonyl group. Several established synthetic strategies for creating β-keto thioethers can be applied.

Exploration of Precursor Compounds in Synthetic Routes

The most direct and plausible method for the synthesis of this compound is the Michael addition of a thiol to an α,β-unsaturated ketone. organic-chemistry.orgsrce.hr In this specific case, the precursor compounds would be methanethiol (B179389) (CH₃SH) serving as the Michael donor, and pent-1-en-3-one (ethyl vinyl ketone) acting as the Michael acceptor.

Alternative strategies for the synthesis of β-keto thioethers, and by extension this compound, have been reported in the literature. These include:

The reaction of α-haloketones with thiols. nih.gov

The insertion of sulfoxonium ylides into the S-H bond of thiols. researchgate.net

The acylation of thioesters. organic-chemistry.org

The hydrolysis of α-oxo ketene (B1206846) N,S-acetals. beilstein-journals.org

A selection of potential precursor compounds for the synthesis of this compound and its analogues is presented in Table 1.

Table 1: Potential Precursor Compounds for the Synthesis of this compound and Analogues

| Precursor 1 (Sulfur Source) | Precursor 2 (Carbonyl Source) | Synthetic Method |

| Methanethiol | Pent-1-en-3-one | Michael Addition |

| Sodium thiomethoxide | 1-chloro-3-pentanone | Nucleophilic Substitution |

| Dimethyl sulfoxide (B87167) (as oxidant) | 1-Pentyne | Pummerer rearrangement precursor |

| Methyl thioacetate | Propionyl chloride | Claisen Condensation |

Optimized Reaction Conditions for this compound Formation

For the proposed Michael addition of methanethiol to pent-1-en-3-one, the reaction is typically base-catalyzed. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated ketone.

While specific optimized conditions for the synthesis of this compound are not extensively documented, general conditions for thia-Michael additions can be inferred. The reaction is often carried out in a suitable solvent such as an alcohol (e.g., methanol (B129727) or ethanol) or a polar aprotic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile). The choice of base can range from mild bases like triethylamine (B128534) to stronger bases such as sodium methoxide (B1231860) or sodium hydroxide. The reaction temperature can vary from room temperature to elevated temperatures to ensure a reasonable reaction rate.

Recent advancements in the synthesis of β-keto thioethers have explored various catalytic systems to improve efficiency and selectivity. These include the use of catalysts like ferric chloride, which can promote the reaction under mild conditions. srce.hr Microwave-assisted synthesis has also been shown to accelerate the formation of β-keto thioethers.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the thioether. These groups can react independently or in concert to afford a variety of transformation products.

Reaction Pathways Involving the Ketone Moiety

The ketone group in this compound is susceptible to a range of nucleophilic addition reactions characteristic of carbonyl compounds.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(methylthio)-3-pentanol , using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide) would lead to the formation of a tertiary alcohol.

Wittig Reaction: The Wittig reaction with a phosphorus ylide can be employed to convert the carbonyl group into an alkene.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal, which can serve as a protecting group.

Transformations Involving the Thioether Linkage

The thioether linkage in this compound can undergo several key transformations, primarily involving the sulfur atom.

Oxidation: The thioether can be selectively oxidized to a sulfoxide and further to a sulfone . researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The resulting β-keto sulfoxides and sulfones are valuable synthetic intermediates.

Alkylation: The sulfur atom can act as a nucleophile and be alkylated with alkyl halides to form a sulfonium (B1226848) salt.

Cleavage: The carbon-sulfur bond can be cleaved under certain reductive conditions.

Derivatization Strategies for Structural Modification and Functionalization

The presence of both a ketone and a thioether allows for a variety of derivatization strategies to modify the structure and functionality of this compound.

One common derivatization of ketones is the formation of oximes and hydrazones by reaction with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively. For analytical purposes, such as gas chromatography, ketones can be derivatized to enhance their volatility and detection. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to form stable oxime derivatives. researchgate.net

The thioether can be derivatized through oxidation to the corresponding sulfoxide and sulfone, which alters the electronic properties and steric bulk of the molecule. The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then be reacted with various electrophiles for further functionalization at the α-position.

Investigations into Related Mercapto-ketones and Thioether-ketones

The study of this compound is significantly enriched by examining the synthesis and reactivity of its structural relatives, including mercapto-ketones and other thioether-ketones. These investigations provide a comparative framework for understanding its chemical behavior.

Synthesis and Reactivity of Isomeric and Homologous Compounds

The synthesis of thioether-ketones can be approached through several innovative strategies, often avoiding harsh conditions and toxic reagents. One such method involves the catalyst-free insertion of sulfoxonium ylides into the S-H bond of aryl thiols, which efficiently produces β-keto thioethers. organic-chemistry.org This reaction proceeds readily at room temperature in polar aprotic solvents like acetonitrile, with yields reported up to 98%. organic-chemistry.org A key advantage of this method is its high chemoselectivity, tolerating a wide array of functional groups on the aryl thiol. organic-chemistry.org

Another modern approach is the biocatalytic synthesis of chiral γ-thioether ketones using ene-reductases (EREDs). acs.org This method facilitates asymmetric C-C bond formation, and by selecting the appropriate ERED, it is possible to synthesize both enantiomers of the target molecule with moderate to excellent enantiomeric excess. acs.org Mechanistic studies have indicated that the presence of a vinyl sulfide (B99878) co-substrate accelerates the reaction rate. acs.org

Furthermore, a redox-neutral, metal-free method for the deacylative thiolation of methyl ketones has been developed. nih.gov This process allows for the site-specific introduction of a thioether group to unactivated aliphatic positions. The reaction is triggered by the condensation of the ketone with an activation reagent, leading to aromatization-driven C-C bond fragmentation and subsequent radical coupling with thiosulfonates. nih.gov This technique demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for late-stage functionalization. nih.gov

The reactivity of these related ketones is also a subject of significant research. For instance, aromatic ketones can react with 3-mercapto-1,2-propanediol (B48393) in refluxing benzene (B151609) with azeotropic water removal to form a mixture of cis- and trans-2-alkyl-2-aryl-1,3-oxathiolane-5-methanols and cis- and trans-2-alkyl-2-aryl-1,3-dioxolane-4-methanethiols. researchgate.net Interestingly, the dioxolane derivatives are kinetic products that can be isomerized to the more thermodynamically stable oxathiolanes. researchgate.net

The following table summarizes selected synthetic methodologies for thioether-ketones:

| Method | Reactants | Products | Key Features | Reference |

| Sulfoxonium Ylide Insertion | Keto sulfoxonium ylides, Aryl thiols | β-Keto thioethers | Catalyst-free, High yields (up to 98%), High chemoselectivity | organic-chemistry.org |

| Biocatalytic Synthesis | α-Bromoacetophenones, Vinyl sulfides, Ene-reductase | Chiral γ-Thioether ketones | Asymmetric synthesis, Enantiocomplementary enzymes | acs.org |

| Deacylative Thiolation | Methyl ketones, Thiosulfonates | Alkyl thioethers | Redox-neutral, Metal-free, Broad substrate scope | nih.gov |

| Reaction with Mercapto-propanediol | Aromatic ketones, 3-Mercapto-1,2-propanediol | 1,3-Oxathiolanes and 1,3-Dioxolanes | Forms kinetic and thermodynamic products | researchgate.net |

Comparative Mechanistic Studies with Structurally Similar Molecules

Mechanistic studies of reactions involving thioether-ketones provide valuable insights into their chemical behavior. For the catalyst-free insertion of sulfoxonium ylides into aryl thiols, mechanistic investigations suggest that the rate-limiting step is the protonation of the ylide, which is followed by a rapid nucleophilic displacement. organic-chemistry.org

In the context of palladium-catalyzed C(sp³)–H activation of thioethers, detailed mechanistic studies, including quantitative structure-selectivity relationship (QSSR) analyses and density functional theory (DFT) calculations, have been conducted. nih.gov These studies have revealed that for the desymmetrization of α- and β-thioethers, two distinct stereomodels are at play. nih.gov A surprising finding was that the absolute configuration of the major enantiomer for α- and β-desymmetrization was opposite, despite using the same chiral ligand. nih.gov This was attributed to a delicate balance of Pauli repulsion and London dispersion forces in the diastereomeric transition states. nih.gov

Furthermore, the deacylative thiolation of ketones is proposed to proceed via a radical chain pathway. nih.gov Experimental and computational studies support a mechanism involving the efficient condensation between the activation reagent and the ketone substrate. This condensation initiates an aromatization-driven fragmentation of the C-C bond, leading to the formation of a radical that rapidly couples with a thiosulfonate. nih.gov

A comparative analysis of the reactivity of α-haloketones, which are structurally related to mercapto-ketones, shows that the inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond. nih.gov This increased polarity at the α-carbon atom leads to a faster reaction with nucleophiles compared to corresponding alkyl halides. nih.gov

The table below outlines key mechanistic findings for reactions involving thioether-ketones and related compounds:

| Reaction | Proposed Mechanism | Key Mechanistic Insights | Reference |

| Sulfoxonium Ylide Insertion into Thiols | Protonation followed by nucleophilic displacement | Rate-limiting protonation of the ylide | organic-chemistry.org |

| Pd-Catalyzed C-H Activation of Thioethers | Two distinct stereomodels for α- and β-desymmetrization | Opposite stereochemical outcomes for α and β products due to a balance of steric and dispersion forces | nih.gov |

| Deacylative Thiolation of Ketones | Radical chain pathway | Aromatization-driven C-C fragmentation and radical coupling | nih.gov |

| Nucleophilic Substitution on α-Haloketones | Inductive effect of the carbonyl group | Enhanced reactivity at the α-carbon compared to alkyl halides | nih.gov |

Biosynthetic and Metabolic Pathways of 1 Methylthio 3 Pentanone

Enzymatic Formation of 1-(Methylthio)-3-pentanone in Biological Systems

While direct enzymatic pathways for this compound are not extensively detailed in the literature, its presence as a metabolite in yeast suggests an enzyme-catalyzed origin. nih.govymdb.ca The formation of similar sulfur-containing flavor compounds often involves specific enzyme classes.

The biosynthesis of sulfur-containing compounds in biological systems often involves enzymes capable of cleaving carbon-sulfur bonds. Cysteine-S-conjugate β-lyases (EC 4.4.1.13) are a class of enzymes known to catalyze the cleavage of the C-S bond in various cysteine conjugates, releasing volatile thiols. d-nb.inforesearchgate.net These enzymes have been proposed as catalysts for the formation of sulfur-containing volatiles from the cysteine conjugates of α,β-unsaturated aldehydes and ketones. d-nb.info It is plausible that enzymes with similar activity contribute to the formation of this compound from a cysteine-S-conjugate precursor within organisms like yeast. For instance, enzymes with C-S lyase activity are crucial for releasing potent volatile sulfur compounds in fruits and vegetables from their non-volatile cysteine S-conjugate precursors. researchgate.net

Enzymatic reactions are often dependent on non-protein chemical compounds known as cofactors. For C-S lyase enzymes, a common cofactor required for their catalytic activity is pyridoxal-5'-phosphate (PLP), a derivative of the B6 vitamin. researchgate.net The manipulation of cofactors like NADPH, FAD(H₂), and SAM is a known strategy to drive the biosynthesis of natural products in microbial hosts such as Saccharomyces cerevisiae. nih.gov However, specific reaction kinetics and detailed cofactor requirements for the enzymatic synthesis of this compound have not been fully elucidated in scientific literature.

Biological Precursors and Their Conversion to this compound

The building blocks for this compound are derived from fundamental biological molecules. The incorporation of sulfur and the formation of the carbon skeleton are achieved through the transformation of specific amino acids and carbohydrates, primarily via the Maillard reaction.

The sulfur atom in this compound is primarily sourced from sulfur-containing amino acids, with cysteine being a key precursor. scielo.brntou.edu.tw Cysteine is recognized as an indispensable contributor to the development of characteristic meat flavors, which are often attributed to sulfurous compounds formed during cooking. scielo.brntou.edu.tw In model systems, heating cysteine with a sugar source like ribose leads to the formation of numerous sulfur-containing volatiles. scielo.bracs.orgresearchgate.netnih.gov The breakdown of cysteine provides the necessary hydrogen sulfide (B99878) or other sulfur-containing fragments that react with carbohydrate-derived intermediates to form compounds like mercaptoketones. scielo.br

The carbon backbone of this compound is derived from carbohydrates. ufl.edu Ribose, a five-carbon sugar, is a particularly important precursor, especially in meat flavor formation where it is a primary sugar released from the post-mortem breakdown of adenosine (B11128) triphosphate (ATP). ntou.edu.tw Isotope labeling studies involving the reaction of cysteine with ¹³C-labeled ribose have been instrumental in tracing the origin of the carbon atoms in the resulting flavor compounds. acs.orgresearchgate.netnih.gov These studies have shown that for related mercaptoketones like 3-mercapto-2-pentanone (B1362483), the carbon skeleton is formed from ribose, often without significant fragmentation. acs.orgresearchgate.netnih.gov This suggests that the entire five-carbon chain of ribose is utilized in forming the pentanone structure.

The Maillard reaction is a non-enzymatic browning process that is a major pathway for the formation of this compound and other related flavor compounds. ijrpr.comscispace.com This complex series of reactions occurs when amino acids and reducing sugars are heated together. ijrpr.com The initial step involves the condensation of an amino group from an amino acid (like cysteine) with a carbonyl group from a reducing sugar (like ribose). scispace.commdpi.com

This leads to the formation of important intermediates, such as Amadori rearrangement products. scispace.com The degradation of these intermediates through various enolization and fragmentation pathways produces highly reactive dicarbonyl compounds. ijrpr.comscispace.com A key intermediate in the formation of related pentanones from ribose is believed to be a 1,4-dideoxyosone. acs.orgnih.govscispace.com This intermediate can then react with hydrogen sulfide (derived from the degradation of cysteine) to form mercaptoketones. scispace.com For example, a proposed pathway shows the formation of 3-mercapto-2-pentanone from ribose and cysteine via this 1,4-dideoxyosone route. scispace.com It is highly probable that this compound is formed through a similar mechanism, followed by a methylation step.

Table 1: Precursor Contributions to Related Sulfur Compounds in Maillard Reaction Models This table summarizes findings from isotope labeling studies on the reaction between cysteine and ribose, which are key precursors for this compound.

| Resulting Compound | Carbon Skeleton Origin | Sulfur/Methylthio Origin | Reference |

| 2-Methyl-3-furanthiol | Ribose (intact skeleton) | Cysteine | acs.org, researchgate.net, nih.gov |

| 2-Furfurylthiol | Ribose (intact skeleton) | Cysteine | acs.org, researchgate.net, nih.gov |

| 3-Mercapto-2-pentanone | Ribose (intact skeleton) | Cysteine | acs.org, researchgate.net, nih.gov |

| 2-Methyl-3-(methylthio)furan | Ribose (methylfuran moiety) | Partly from ribose, partly from cysteine (methylthio carbon) | acs.org, researchgate.net, nih.gov |

| 3-Thiophenethiol | Cysteine (all carbon atoms) | Cysteine | acs.org, researchgate.net, nih.gov |

Advanced Analytical Methodologies for 1 Methylthio 3 Pentanone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 1-(methylthio)-3-pentanone, providing the necessary separation from other volatile and semi-volatile compounds present in a sample.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile compounds like this compound. researchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net Following separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for positive identification by comparing it to spectral libraries such as the NIST Mass Spectral Library. researchgate.netnih.gov

For the analysis of this compound, a non-polar stationary phase is typically employed in the GC column. nih.gov The mass spectrum of this compound shows characteristic fragment ions that are used for its identification. nih.govymdb.ca The abundance of these ions is proportional to the concentration of the compound, enabling quantification. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| PubChem CID | 522224 | nih.gov |

| Molecular Formula | C6H12OS | nih.gov |

| Molecular Weight | 132.23 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1045, 1052 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1080 | nih.gov |

| Kovats Retention Index (Standard polar) | 1588, 1570, 1593 | nih.gov |

| Major Mass Spectral Peaks (m/z) | ||

| Top Peak | 57 | nih.gov |

| 2nd Highest | 29 | nih.gov |

For complex matrices where co-eluting compounds can interfere with the analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced specificity and sensitivity. acs.org This technique involves two stages of mass analysis. In the first stage, a specific precursor ion from the target analyte (this compound) is selected. This precursor ion is then fragmented, and in the second stage, a specific product ion is monitored for quantification. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection of trace amounts of the compound. acs.org The development of fully automated HS-SPME-GC-MS/MS methods provides a robust and high-throughput approach for the analysis of carbonyl compounds, including ketones like this compound, in complex samples such as wine. acs.orgnih.gov

Given that this compound is a sulfur-containing compound, the use of sulfur-specific detectors in gas chromatography can be highly advantageous. The Pulsed Flame Photometric Detector (PFPD) is a prime example, offering superior sensitivity and selectivity for sulfur compounds compared to conventional Flame Photometric Detectors (FPD). ysi.comxylem.com The PFPD works by combusting the eluting compounds in a hydrogen-rich flame and measuring the light emitted by the excited sulfur species. scioninstruments.com This detector provides a linear and equimolar response to sulfur, simplifying calibration and allowing for the measurement of individual sulfur species from low parts-per-billion (ppb) to parts-per-million (ppm) levels. ysi.comxylem.com The use of GC-PFPD is particularly valuable in the analysis of flavor and fragrance compounds, where sulfur compounds often play a critical role at very low concentrations. acs.orgacs.org

Table 2: Comparison of GC Detectors for Sulfur Compounds

| Detector | Principle | Advantages | Common Applications |

|---|---|---|---|

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Provides structural information for identification | Broad-spectrum analysis of volatile and semi-volatile compounds |

| Tandem Mass Spectrometry (MS/MS) | Selected reaction monitoring of precursor and product ions | High specificity and sensitivity, reduces matrix interference | Trace analysis in complex matrices acs.org |

| Pulsed Flame Photometric Detector (PFPD) | Flame photometry of sulfur-specific emissions | High selectivity and sensitivity for sulfur, linear response ysi.comxylem.com | Analysis of sulfur compounds in petrochemicals, foods, and beverages ysi.comxylem.com |

Sample Preparation and Enrichment Techniques for Complex Matrices

The analysis of this compound in complex matrices such as food, beverages, and biological samples often requires a pre-concentration or enrichment step to isolate the analyte from interfering substances and increase its concentration to detectable levels.

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and versatile sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds. mdpi.comnih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the sample, either directly (direct immersion) or in the headspace above the sample (headspace SPME). nih.gov The analytes partition between the sample matrix and the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. elementlabsolutions.com

For the analysis of volatile sulfur compounds, including this compound, headspace SPME (HS-SPME) is often the preferred method. nih.govresearchgate.net The choice of fiber coating is critical for efficient extraction. mdpi.com Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for the extraction of a broad range of volatile compounds, including sulfur compounds. researchgate.netrsc.org The optimization of extraction parameters such as temperature, time, and salt addition is crucial for achieving high sensitivity and reproducibility. nih.gov

Table 3: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Primary Application | Reference |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar, high molecular weight analytes | mdpi.com |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds | nih.govrsc.org |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile compounds, including sulfur compounds | researchgate.net |

Solid-Phase Extraction (SPE) is another widely used sample preparation technique that involves passing a liquid sample through a cartridge containing a solid adsorbent. nih.gov The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. While effective, SPE can be more time-consuming and uses more solvent compared to SPME. researchgate.net

Sorbent tubes are commonly used for the active sampling of volatile organic compounds from the air. epa.gov A known volume of air is drawn through a tube packed with one or more sorbent materials, which trap the target analytes. epa.goveanet.asia The trapped compounds are then thermally desorbed and analyzed by GC-MS. epa.gov The choice of sorbent material depends on the volatility of the target compounds. epa.gov For a broad range of VOCs, multi-bed sorbent tubes containing layers of different sorbents are often used. epa.gov This technique is particularly useful for environmental monitoring and occupational hygiene applications.

Sensory-Focused Analytical Techniques in Flavor Research

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. pfigueiredo.org In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port. pfigueiredo.org A trained analyst or a panel of assessors sniffs the effluent at the port and records the time, duration, and description of any detected odors. researchgate.net

This approach allows for the direct correlation of an odor event with a specific chromatographic peak, enabling the identification of compounds that are responsible for the aroma of a sample. acs.org It is particularly valuable for distinguishing which of the many volatile compounds present in a complex food extract are actually "odor-active" and contribute to the perceived flavor. researchgate.net For a compound like this compound, GC-O would be the definitive method to confirm its specific aroma character and its elution time under certain chromatographic conditions. This technique has been successfully used to identify key odorants in a wide range of products, from wine vinegars to fruits and hops. acs.orgnih.gov

Table 2: Examples of Odor-Active Compounds Identified Using GC-O in Various Foods

| Compound | Odor Description | Food Matrix |

|---|---|---|

| 3-(Methylthio)propanal | Cooked potato, Soy sauce-like | Raw Shiitake Mushrooms, Wine Vinegar pfigueiredo.orgnih.govresearchgate.net |

| 2-Methyl-3-furanthiol | Cooked meat | Boiled Beef oup.com |

| trans-4,5-Epoxy-(E)-2-decenal | Metallic | Tomato, Hops acs.orgresearchgate.net |

| 4-Mercapto-4-methyl-2-pentanone | Catty, Blackcurrant | Sauvignon Blanc Wine oup.comacs.org |

Aroma Extract Dilution Analysis (AEDA) in Sensory Evaluation

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to rank the most potent odorants in a sample based on their odor intensity. oup.comntou.edu.tw The technique involves the stepwise dilution of a volatile extract, with each dilution being analyzed by GC-O. ntou.edu.tw The process starts with the analysis of the original extract, and then it is serially diluted (e.g., 1:1, 1:2, or 1:10) with a solvent. scispace.com The GC-O analysis is repeated for each dilution until no odorants can be detected at the sniffing port. ntou.edu.tw

Table 3: Example of AEDA Results for Key Odorants in Fresh Grapefruit Juice

| Compound | Flavor Dilution (FD) Factor | Odor Quality |

|---|---|---|

| Ethyl butanoate | 256 | Fruity |

| (Z)-3-Hexenal | 256 | Green |

| 1-p-Menthene-8-thiol | 256 | Grapefruit-like |

| 4-Mercapto-4-methylpentan-2-one | 128 | Catty |

| 4,5-Epoxy-(E)-2-decenal | 128 | Metallic |

| (R)-Linalool | 64 | Flowery, Citrus-like |

| Nootkatone | 32 | Grapefruit-like |

Source: Adapted from literature describing AEDA of grapefruit juice. researchgate.net

Role and Occurrence of 1 Methylthio 3 Pentanone in Biological and Environmental Systems

Occurrence and Impact in Food and Beverage Systems

The unique organoleptic properties of 1-(Methylthio)-3-pentanone make it a significant, albeit often trace, component of the volatile chemistry of many food and beverage products. Its formation is intricately linked to the processing and preparation of these items, particularly those involving fermentation and thermal treatment.

Presence in Fermented Products (e.g., Brewer's Yeast)

This compound has been identified as a metabolite of Saccharomyces cerevisiae, the yeast species commonly known as brewer's yeast. ymdb.ca This finding is significant as Saccharomyces cerevisiae is a cornerstone of the brewing, winemaking, and baking industries. The metabolic pathways within the yeast can lead to the formation of a diverse array of volatile compounds, including sulfur-containing molecules like this compound, which contribute to the final flavor and aroma of fermented products.

The production of such compounds is influenced by various factors, including the specific yeast strain, fermentation conditions, and the composition of the raw materials. While the presence of this compound in brewer's yeast has been established, further research is needed to quantify its concentration in different fermented beverages and to fully understand its contribution to their distinct sensory profiles.

| Fermented Product | Associated Microorganism | Reported Presence of this compound | Potential Flavor Contribution |

|---|---|---|---|

| Beer | Saccharomyces cerevisiae (Brewer's Yeast) | Metabolite identified in yeast ymdb.ca | Contributes to the complex sulfur and savory notes. |

| Wine | Saccharomyces cerevisiae | Potential presence due to yeast metabolism | May add to the background sulfur notes. |

| Bread | Saccharomyces cerevisiae | Potential presence due to yeast metabolism | Could contribute to the savory aroma of baked goods. |

Contribution to Meat Flavor Formation and Profiles

The formation of this compound in meat is primarily attributed to the Maillard reaction and the thermal degradation of sulfur-containing amino acids, such as cysteine and methionine, in the presence of other precursors like ribose. These reactions are influenced by cooking temperature, time, and method, leading to variations in the concentration and impact of this compound in different meat preparations. For instance, the volatile profiles of boiled beef and chicken have been found to contain a variety of sulfur compounds that contribute to their distinct aromas. nih.gov

| Meat Type | Cooking Method | Potential for this compound Formation | Observed Flavor Contribution |

|---|---|---|---|

| Beef | Boiling, Roasting | High, due to the presence of sulfur-containing precursors. | Contributes to the savory, roasted, and meaty aroma. nih.gov |

| Chicken | Boiling, Frying | Moderate to high, depending on the cut and cooking conditions. | Adds to the overall savory and cooked meat character. nih.govanimbiosci.org |

Evaluation of Its Role as a Volatile Aroma Compound

For example, a related compound, 3-(methylthio)propanal, has been identified as a key aroma compound in oat pastry, contributing a cooked-potato-like scent. nih.gov While direct sensory evaluations of this compound are not extensively detailed in publicly available literature, its classification as a flavoring agent suggests its recognized ability to impart specific and desirable aromatic qualities to food products. thegoodscentscompany.com The study of such compounds is crucial for food scientists and flavor chemists in understanding and manipulating the sensory properties of processed foods.

Presence as a Microbial Volatile Organic Compound (VOC)

Microorganisms, including bacteria and fungi, produce a wide array of volatile organic compounds (MVOCs) as part of their metabolic processes. swesiaq.se These compounds can serve as indicators of microbial activity and can have various impacts on their surrounding environment.

Emission by Microorganisms in Controlled Environments

The production of this compound by Saccharomyces cerevisiae in controlled fermentation environments is a clear example of its emission as an MVOC. ymdb.ca The study of MVOCs emitted by different microbial species under laboratory conditions allows for the characterization of their unique "volatile footprints." This can be valuable for identifying specific microbial contaminants or for harnessing the flavor-producing capabilities of certain microorganisms in industrial applications.

Research into the volatile emissions of various fungi, for instance, has identified a range of alcohols, ketones, and sulfur compounds. nih.gov While specific data on the emission of this compound by a wide range of microorganisms is limited, the established production by a key industrial yeast highlights the potential for its presence in environments where microbial activity is prevalent.

Identification in Complex Biological Samples

The detection and identification of specific MVOCs like this compound in complex biological samples can be a challenging analytical task. Techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to separate and identify the individual volatile components within a sample. mdpi.com

The presence of this compound in a biological sample could indicate the metabolic activity of certain yeasts or other microorganisms. This has potential applications in various fields, from food quality control, where it could signal yeast activity, to environmental monitoring, where it might be part of the volatile signature of a particular microbial community. Further research is needed to establish a broader database of the microbial sources of this compound and its typical concentration ranges in different biological matrices.

Environmental Occurrence and Fate Studies

Distribution in Environmental Compartments (e.g., Air, Water, Soil)

This compound is a biogenic volatile organic compound (VOC) known to be produced by certain bacteria and plants. As a volatile compound, its distribution in the environment is governed by its physical and chemical properties, leading to its presence in the atmosphere, and potentially in water and soil systems.

Atmosphere: As a volatile organic compound, this compound is expected to be released into the atmosphere from its biological sources. Its distribution in the air is influenced by factors such as emission rates, atmospheric mixing, and transport phenomena. While specific atmospheric concentrations of this compound are not widely documented, the atmospheric chemistry of organosulfur compounds, in general, involves oxidation processes that can lead to the formation of aerosols. These aerosols can play a role in atmospheric processes, including cloud formation.

Water: The presence of this compound in water bodies would primarily result from atmospheric deposition or direct release from aquatic microorganisms. Volatile organosulfur compounds (VOSCs) are known to be produced in aquatic systems and contribute to the global sulfur cycle. The concentration of such compounds in water is influenced by factors like water temperature, pH, and the abundance of producing organisms such as phytoplankton.

Soil: In the soil environment, this compound can be introduced through microbial activity in the rhizosphere and the decomposition of organic matter from plants known to produce this compound, such as radish. The transport of VOCs like this compound in soil is primarily governed by convection and diffusion processes. Its persistence and concentration in the soil would be dependent on soil type, moisture content, temperature, and the presence of degrading microorganisms. The interaction of VOCs with soil particles can also affect their mobility and bioavailability.

Table 1: Environmental Distribution of this compound and Related Volatile Organosulfur Compounds (VOSCs)

| Environmental Compartment | Potential Presence of this compound | Factors Influencing Distribution | General Findings for VOSCs |

| Air | Expected due to its volatility | Emission rates from biological sources, atmospheric transport and mixing, photochemical reactions | Organosulfur compounds contribute to atmospheric aerosol formation. |

| Water | Possible through deposition and aquatic production | Water temperature, pH, microbial activity, atmospheric deposition rates | VOSCs are part of the aquatic sulfur cycle, with concentrations linked to phytoplankton abundance. |

| Soil | Likely due to microbial production and plant decomposition | Soil composition, moisture, temperature, microbial populations, adsorption to soil particles | Transport is governed by convection and diffusion; subject to microbial degradation. |

Pathways of Environmental Degradation and Persistence

The environmental persistence of this compound is determined by the efficiency of various degradation pathways, which can be broadly categorized into biotic and abiotic processes.

Biotic Degradation: Microbial degradation is a significant pathway for the removal of organic compounds from the environment. Bacteria, particularly those from the genus Pseudomonas, have been shown to degrade various ketones. The biodegradation of ketones can occur through oxidative pathways. While specific studies on the microbial degradation of this compound are limited, it is plausible that soil and aquatic microorganisms can utilize it as a carbon and sulfur source, leading to its breakdown. The rate of biodegradation would be influenced by environmental conditions such as nutrient availability, temperature, and the presence of adapted microbial communities.

The persistence of this compound in any environmental compartment will be a function of the combined rates of these degradation processes.

Table 2: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Influencing Factors | Relevance for Analogous Compounds |

| Biotic Degradation | Breakdown by microorganisms (bacteria, fungi). | Nutrient availability, temperature, pH, microbial community composition. | Pseudomonas species are known to degrade various ketones. |

| Abiotic Degradation (Atmospheric) | Photochemical oxidation by reactive species like •OH, NO3•, and O3. | Sunlight intensity, concentration of atmospheric oxidants. | Organosulfur compounds undergo atmospheric oxidation, contributing to secondary organic aerosol formation. |

| Abiotic Degradation (Aquatic) | Potential for hydrolysis. | pH, temperature. | Hydrolysis rates for many organic compounds are pH and temperature-dependent. |

Transport and Accumulation in Environmental Systems

The movement and potential accumulation of this compound in the environment are dictated by its physicochemical properties and the characteristics of the surrounding environmental media.

Transport: As a volatile compound, the primary mode of long-range transport for this compound is through the atmosphere. Once released, it can be carried by wind currents over significant distances before being removed through deposition or chemical transformation. In soil and aquatic systems, its transport is governed by diffusion and advection. In soil, factors such as soil porosity, water content, and the compound's partitioning between air, water, and solid phases will determine its mobility.

Accumulation: The potential for a chemical to accumulate in organisms (bioaccumulation) is often related to its lipophilicity, commonly expressed by the octanol-water partition coefficient (Kow). While specific bioaccumulation data for this compound are not available, organosulfur compounds encompass a wide range of chemical structures and properties. Generally, compounds with high lipophilicity have a greater tendency to accumulate in the fatty tissues of organisms. However, the volatility and potential for degradation of this compound may limit its bioaccumulation potential. Further research is needed to determine the specific bioaccumulation factor for this compound in various organisms.

Table 3: Summary of Transport and Accumulation Potential for this compound

| Process | Key Mechanisms | Influencing Factors | Inferred Behavior |

| Transport | Atmospheric advection and diffusion; advection and diffusion in water and soil pore spaces. | Wind patterns, soil and sediment properties, water flow. | Likely to be transported through the atmosphere as a volatile compound. Mobility in soil and water depends on partitioning behavior. |

| Accumulation | Partitioning into biological tissues from the environment. | Lipophilicity (Kow), metabolic rate within the organism. | Bioaccumulation potential is unknown, but its volatility and potential for degradation may reduce this likelihood. |

Spectroscopic and Computational Characterization of 1 Methylthio 3 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H-NMR Spectral Analysis

The proton NMR (¹H-NMR) spectrum of 1-(Methylthio)-3-pentanone is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its structure. The ethyl group protons adjacent to the carbonyl would appear as a quartet and a triplet. The methylene (B1212753) protons between the carbonyl and the sulfur atom would likely present as a triplet, as would the protons of the methylthio group, though as a singlet. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, causing downfield shifts for protons closer to these heteroatoms.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-CH₂-C(O)- | ~1.0-1.2 | Triplet |

| CH₃-CH₂-C(O)- | ~2.4-2.6 | Quartet |

| -C(O)-CH₂-CH₂-S- | ~2.7-2.9 | Triplet |

| -CH₂-S-CH₃ | ~2.1-2.3 | Singlet |

| -S-CH₂-CH₂-C(O)- | ~2.6-2.8 | Triplet |

¹³C-NMR Spectral Analysis

The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon is characteristically found at the most downfield position, typically in the range of 205-220 ppm for ketones. The carbons bonded to the sulfur and oxygen atoms will also exhibit significant downfield shifts due to the electronegativity of these atoms.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃-CH₂-C(O)- | ~8-12 |

| CH₃-C H₂-C(O)- | ~35-40 |

| -C (O)- | ~208-215 |

| -C(O)-C H₂-CH₂-S- | ~45-50 |

| -CH₂-C H₂-S- | ~30-35 |

| -S-C H₃ | ~15-20 |

Advanced 2D NMR Techniques for Connectivity Assignments

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the two adjacent methylene groups in the thioether portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the different fragments of the molecule. For instance, correlations would be expected between the protons of the ethyl group and the carbonyl carbon, as well as between the protons of the methylene group adjacent to the sulfur and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion and numerous fragment ions. The mass spectrum of this compound is available from the NIST WebBook, confirming its molecular weight. The fragmentation of ketones in EI-MS often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For this compound, characteristic fragmentation would be expected to arise from the loss of the ethyl group and the methylthioethyl group.

Table 3: Expected Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 132 | [CH₃CH₂C(O)CH₂CH₂SCH₃]⁺ (Molecular Ion) |

| 103 | [C(O)CH₂CH₂SCH₃]⁺ |

| 75 | [CH₂CH₂SCH₃]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 47 | [CH₃S]⁺ |

| 29 | [CH₃CH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound, with the molecular formula C₆H₁₂OS, can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition of the compound with a high degree of confidence.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₆H₁₂OS | 132.06088 |

Fragmentation Patterns and Their Interpretation

The mass spectrum of this compound (C₆H₁₂OS) provides significant insight into its molecular structure through analysis of its fragmentation patterns. nist.govnist.gov In mass spectrometry, when a molecule is ionized, it forms a molecular ion (M+) which can then break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule and allows for its identification.

For ketones, fragmentation often occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uklibretexts.org This process leads to the formation of stable acylium ions. chemguide.co.uklibretexts.org In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage between C2 and C3: This would result in the loss of an ethyl radical (•CH₂CH₃) to form an ion with a mass-to-charge ratio (m/z) of 103, or the loss of a •COCH₂CH₂SCH₃ radical to form an ethyl cation ([CH₃CH₂]⁺) with an m/z of 29.

Cleavage between C3 and C4: This would lead to the formation of an ethylcarbonyl cation ([CH₃CH₂CO]⁺) with an m/z of 57, a common fragment for 3-pentanone (B124093) structures. libretexts.org The other resulting fragment would be [•CH₂CH₂SCH₃]⁺.

Another significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which can occur if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. youtube.com This rearrangement involves the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This process results in the elimination of a neutral alkene molecule and the formation of a new radical cation. For this compound, this rearrangement would lead to the loss of ethene (C₂H₄) and the formation of a radical cation with an m/z of 104.

The interpretation of these fragmentation patterns allows for the confirmation of the compound's core structure, including the location of the carbonyl group and the thioether linkage.

Table 1: Predicted Fragmentation Patterns for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [CH₃CH₂COCH₂CH₂SCH₃]⁺• | Molecular Ion (M⁺•) |

| 103 | [COCH₂CH₂SCH₃]⁺ | α-cleavage, loss of •CH₂CH₃ |

| 104 | [CH₂(OH)CH₂SCH₃]⁺• | McLafferty Rearrangement |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage, loss of •CH₂CH₂SCH₃ |

| 29 | [CH₃CH₂]⁺ | α-cleavage, loss of •COCH₂CH₂SCH₃ |

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. bartleby.com It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. bartleby.com For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the ketone (C=O) and the thioether (C-S).

The most prominent and easily identifiable absorption band in the IR spectrum of this compound is due to the carbonyl (C=O) stretching vibration of the ketone group. Aliphatic ketones typically exhibit a strong, sharp absorption band in the region of 1725-1705 cm⁻¹. The spectrum for the similar compound 3-pentanone shows this characteristic peak. spectrabase.com

The thioether linkage (C-S) produces weaker and more variable absorption bands that are generally found in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-S stretching vibration typically appears in the range of 700-600 cm⁻¹. While this peak can be less distinct and harder to assign definitively than the carbonyl peak, its presence is consistent with the proposed structure. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations for the methyl and methylene groups in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1725 - 1705 | Strong, Sharp |

| Thioether (C-S) | Stretch | 700 - 600 | Weak to Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

| Alkane (C-H) | Bend | 1470 - 1350 | Variable |

Computational Chemistry and Theoretical Studies

Quantum chemical calculations have become an indispensable tool for investigating the properties of molecules. scispace.com Methods such as Density Functional Theory (DFT) are widely used to model the electronic structure of molecules and predict various properties with a high degree of accuracy. mdpi.com For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths and angles, providing a three-dimensional picture of the molecule in its lowest energy state.

Furthermore, these calculations yield valuable electronic properties. For instance, the distribution of electron density can be visualized through electrostatic potential maps, highlighting the electron-rich carbonyl oxygen and sulfur atoms. Other calculated properties include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Such computational studies provide deep insights that complement experimental findings. mdpi.com

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. bartleby.comscispace.com By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. While calculated frequencies often require scaling to match experimental values, they are highly effective in assigning specific absorption bands to particular vibrational modes of the molecule. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be accurately predicted using quantum chemical methods. These predictions are invaluable for assigning signals in complex ¹H and ¹³C NMR spectra.

While direct prediction of mass spectrometry fragmentation patterns is more complex, computational methods can be used to calculate the energies of potential fragment ions. libretexts.org This helps in determining the most likely fragmentation pathways by identifying the most stable resulting cations, thereby supporting the interpretation of the observed mass spectrum. youtube.com

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions at a molecular level. nih.gov For reactions involving this compound, theoretical modeling can be used to map out the entire potential energy surface of a reaction. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. imist.ma

By calculating the activation energies associated with different possible pathways, researchers can predict the most favorable reaction mechanism. researchgate.net For example, the mechanism of an oxidation or reduction reaction at the carbonyl group, or a substitution reaction at the carbon adjacent to the sulfur atom, could be investigated. This modeling provides detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise mechanism, which are often difficult to obtain through experimental means alone. imist.ma

Q & A

Q. What analytical methods are recommended for identifying 1-(Methylthio)-3-pentanone in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for detection. In phytochemical studies, this compound elutes at a retention time (R.Time) of ~19.765 min (C6H12OS, [M+H]+ = 132.08) and can be distinguished from co-eluting compounds like cyclotetrasiloxane or decanoic acid derivatives using spectral libraries and fragmentation patterns . For quantitative analysis, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in environmental or biological matrices.

Q. How can synthetic routes for this compound be optimized for laboratory-scale production?

A one-step synthesis strategy using AI-powered retrosynthetic tools (e.g., Reaxys or Pistachio databases) suggests feasible pathways, such as nucleophilic substitution of 3-pentanone derivatives with methylthiol groups. For example, reacting 3-chloro-3-pentanone with sodium thiomethoxide (NaSCH3) under anhydrous conditions at 60–80°C may yield the target compound. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR can track thiol group incorporation .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

- Boiling point : Estimated ~139–145°C (based on analogs like 3-methyl-2-pentanone) .

- Vapor pressure : ~11.6 mmHg at 25°C (extrapolated from structurally similar ketones) .

- Solubility : Moderate polarity due to the methylthio group; soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water.

These parameters inform solvent selection, distillation protocols, and safety measures (e.g., flammability risks) .

Advanced Research Questions

Q. How do discrepancies in thermodynamic data for this compound impact reaction modeling?

Conflicting reports on enthalpy of formation (ΔfH°) or vapor-liquid equilibria (e.g., from older studies like Vilcu et al. vs. Kabo et al.) require validation via modern techniques like differential scanning calorimetry (DSC) or static vapor pressure measurement. Computational methods (e.g., Gaussian or COSMO-RS) can reconcile discrepancies by comparing calculated vs. experimental values .

Q. What mechanistic insights explain the reactivity of the methylthio group in nucleophilic or electrophilic reactions?

The –SCH3 group acts as a weak electron donor, stabilizing adjacent carbonyl groups via resonance. In electrophilic substitutions (e.g., nitration), the sulfur atom directs meta/para orientation. Kinetic studies using NMR or HPLC can quantify reaction rates under varying conditions (pH, solvent polarity) .

Q. How can this compound be applied in enhanced oil recovery (EOR) or material science?

Analogous to 3-pentanone’s role in EOR, this compound may improve wettability alteration in shale reservoirs due to its amphiphilic nature. Core-flooding experiments with fractured limestone cores at 338 K and varying concentrations (1–5 wt%) can assess efficiency. Environmental safety parameters (e.g., LD50 >500 mg/kg in mice, flash point >286 K) should be verified via OECD guidelines .

Q. What strategies resolve contradictions in toxicity profiles for methylthio-containing compounds?

Conflicting toxicity data (e.g., hepatic effects vs. dermal irritation) necessitate in vitro assays (e.g., HepG2 cell viability) and in vivo studies (OECD 423 acute toxicity). Comparative analysis with structurally related compounds (e.g., 3-(Methylthio)propyl isothiocyanate) can identify structure-activity relationships .

Methodological Notes

- Synthesis Validation : Cross-validate AI-predicted routes with experimental yields and purity checks (e.g., GC-MS, NMR) .

- Data Reproducibility : Use NIST-certified reference standards for physicochemical measurements .

- Toxicological Testing : Adhere to EPA/ECHA guidelines for hazard classification and exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.